1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride
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Overview
Description
1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride is a chemical compound with the molecular formula C5H8N4O.2ClH and a molecular weight of 213.07 g/mol . This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride involves several steps, typically starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, leading to the inhibition of certain cellular processes. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride can be compared with other imidazole derivatives, such as:
1-Methylimidazole: A simpler derivative with fewer functional groups, used primarily as a solvent and catalyst.
4-Imidazolecarboxylic acid: Another derivative with a carboxyl group, used in the synthesis of coordination polymers.
1,5-Diaryl-1H-imidazoles: These compounds have additional aryl groups and are used in various applications, including as pharmaceuticals and materials.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
1-methylimidazole-4-carbohydrazide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.2ClH/c1-9-2-4(7-3-9)5(10)8-6;;/h2-3H,6H2,1H3,(H,8,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIPSRYULWHXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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